molecular formula C10H12BNO4 B15252245 N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

Cat. No.: B15252245
M. Wt: 221.02 g/mol
InChI Key: FSIQEQUGAIWMJD-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a synthetic compound derived from 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid (empirical formula: C₁₀H₁₁BO₄; CAS No. 1268335-33-6; molecular weight: 206.00) . This benzoxaborole-containing molecule features a hydroxypropanamide side chain, which enhances its ability to form reversible covalent bonds with biological targets, particularly in antimicrobial applications. The compound is structurally characterized by a bicyclic benzo[c][1,2]oxaborole core, a hydroxyl group at position 1, and a propionamide substituent at position 5. Its synthesis typically involves coupling the propanoic acid precursor with amines or other nucleophiles under activating conditions (e.g., PyBOP or PyBoP) .

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

N-hydroxy-3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide

InChI

InChI=1S/C10H12BNO4/c13-9(12-15)5-4-7-2-1-3-8-6-16-11(14)10(7)8/h1-3,14-15H,4-6H2,(H,12,13)

InChI Key

FSIQEQUGAIWMJD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)NO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the benzoxaborole ring .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Amphotericin B (AmB) Derivatives

Compound 9: The C16-DMAE-amide derivative of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] AmB (synthesized via amidation of AmB with N,N-dimethylethane-1,2-diamine) demonstrated superior antifungal activity (MIC < 0.5 µg/mL against Candida albicans) coupled with low cytotoxicity (IC₅₀ > 100 µM in mammalian cells) and negligible hemolytic effects . In contrast, unmodified AmB exhibits significant nephrotoxicity and hemolysis. The benzoxaborole moiety enhances target specificity by interacting with fungal membrane ergosterol or enzymes involved in cell wall biosynthesis.

Compound 10 : The 3′-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfonyl AmB derivative showed reduced antifungal potency (MIC = 2 µg/mL) compared to Compound 9, indicating that the position of the boronic acid group (6- vs. 7-position) critically affects bioactivity .

Kanamycin A Derivatives

Compound 10 (Kanamycin A analog): 6′′-(2-(3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N-(ethyl-1-amino)propanamide)-6′′-deoxykanamycin acetate exhibited antibacterial activity against Gram-negative pathogens (E. coli MIC = 8 µg/mL) but was inactive against Gram-positive strains. This selectivity arises from the benzoxaborole group improving cell permeability in Gram-negative bacteria via interactions with lipopolysaccharides . In contrast, unmodified kanamycin A has broader-spectrum activity but higher resistance rates.

N-(1-Hydroxybenzoxaborol-6-yl) Carboxamides

Nineteen derivatives of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides were evaluated for antimicrobial activity. This highlights the structural dependence of antimicrobial specificity: the 6-position benzoxaborole substitution favors mycobacterial target engagement, possibly through inhibition of leucyl-tRNA synthetase .

Key Comparative Data

Compound Parent Drug/Scaffold Target Pathogens Activity (MIC Range) Cytotoxicity (IC₅₀) Key Structural Feature Reference
Target Compound* Propanoic acid derivative Broad (theoretical) N/A N/A 7-position benzoxaborole, hydroxypropanamide
Compound 9 (AmB derivative) Amphotericin B Fungi (C. albicans) <0.5 µg/mL >100 µM C16-DMAE-amide, 7-position benzoxaborole
Kanamycin A analog Kanamycin A Gram-negative bacteria 8 µg/mL Not reported 6′′-benzoxaborole-propionamide
Mycobacterial inhibitor Benzoxaborole-carboxamide Mycobacteria 4–16 µg/mL >50 µM 6-position benzoxaborole

Research Findings and Implications

  • Antifungal Optimization : Benzoxaborole-modified AmB derivatives (e.g., Compound 9) reduce toxicity while retaining efficacy, addressing a major limitation of conventional polyene antifungals .
  • Bacterial Selectivity : The benzoxaborole group’s position determines spectrum specificity, as seen in kanamycin A (Gram-negative) vs. mycobacterial inhibitors (6-position preference) .
  • Synthetic Flexibility: The propanoic acid precursor (CAS 1268335-33-6) serves as a versatile intermediate for coupling with amines, sulfonamides, or carbohydrates .

Biological Activity

N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound featuring a unique oxaborole structure. This class of compounds has garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₁BNO₃. The compound includes a hydroxyl group and a boron-containing moiety that may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Oxaboroles have been shown to exhibit potent antimicrobial properties. They inhibit protein synthesis in bacteria by targeting the ribosomal subunit.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Anticancer Properties : Preliminary studies indicate that this compound could induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various oxaborole derivatives found that compounds with similar structures displayed significant activity against Gram-positive and Gram-negative bacteria. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL for effective derivatives .

CompoundMIC (µg/mL)Bacterial Strain
Oxaborole A0.5Staphylococcus aureus
Oxaborole B4Escherichia coli

Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests potential for therapeutic use in inflammatory diseases .

Anticancer Activity

Research has shown that the compound can inhibit the proliferation of certain cancer cell lines. In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM .

Q & A

Q. What synthetic methodologies are effective for preparing N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide?

The compound is synthesized via multi-step organic reactions. Key steps include nucleophilic addition to form the oxaborole ring and subsequent coupling with a propanamide backbone. For example, analogous benzoxaborole derivatives are synthesized using reagents like sodium cyanoborohydride in DMF under controlled conditions to ensure high purity and yield . Reaction parameters such as temperature, solvent choice (e.g., DMSO or THF), and inert atmospheres are critical for optimizing intermediates .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for confirming the spatial arrangement of the benzoxaborole and propanamide moieties. Additionally, NMR spectroscopy (1H, 13C, and 11B) provides insights into electronic environments and bonding, while HPLC ensures purity (>95%) . Mass spectrometry (exact mass: ~270–300 g/mol) further validates molecular composition .

Q. What are the primary solubility and stability considerations for this compound in aqueous buffers?

The hydroxyl and amide groups enable hydrogen bonding with water, enhancing solubility compared to nonpolar analogs. However, the oxaborole ring’s sensitivity to pH requires buffering systems (e.g., pH 7–8) to prevent hydrolysis. Stability studies should include accelerated degradation tests under varying temperatures and pH .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against parasitic targets like Trypanosoma brucei?

In vitro assays using bloodstream-form T. brucei (e.g., strain 427) are standard. Dose-response curves (0.1–10 µM) in culture media (e.g., HMI-9) over 72 hours assess trypanocidal activity. Parallel ADME assays (e.g., microsomal stability, plasma protein binding) identify pharmacokinetic limitations. SCYX-7158, a related benzoxaborole, serves as a positive control .

Q. What strategies resolve contradictions in reported efficacy data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., serum content, oxygen levels) or compound purity. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. resazurin viability assays) and rigorous QC (e.g., LC-MS purity checks) are essential. Meta-analyses of structural analogs (e.g., crisaborole derivatives) can clarify structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Molecular docking (e.g., using AutoDock Vina) predicts interactions with target enzymes (e.g., T. brucei cleavage/polyadenylation specificity factor). QSAR models prioritize modifications to improve logP (target: 1–3) and reduce CYP450 inhibition. In silico tools like SwissADME forecast bioavailability and blood-brain barrier penetration .

Q. What experimental controls are critical when studying the compound’s mechanism of action?

Include:

  • Negative controls (e.g., DMSO vehicle) to rule out solvent effects.
  • Knockout/resistant parasite strains to confirm target specificity.
  • Isotopic labeling (e.g., 13C-propanamide) to track metabolic pathways via LC-MS .

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